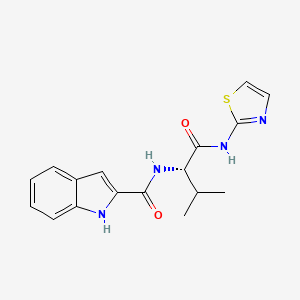
Grp78-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
GRP78-IN-3 is a potent small-molecule inhibitor that selectively targets glucose-regulated protein 78 (GRP78), also known as binding immunoglobulin protein or heat shock protein family A member 5. GRP78 is a chaperone protein within the endoplasmic reticulum that plays a crucial role in protein folding and assembly, and it is involved in the unfolded protein response. This compound has shown significant potential in cancer research due to its ability to inhibit GRP78, which is often overexpressed in various tumors and associated with cancer cell survival, proliferation, and resistance to therapy .
Preparation Methods
The synthesis of GRP78-IN-3 involves several steps, starting with the preparation of the core structure followed by functionalization to achieve the desired inhibitory properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the molecular backbone through a series of condensation and cyclization reactions.
Functionalization: Introduction of specific functional groups that enhance the binding affinity and selectivity towards GRP78.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high
Biological Activity
Grp78-IN-3 is a small molecule designed to inhibit the glucose-regulated protein 78 (GRP78), a molecular chaperone implicated in various cellular processes, including cancer progression, drug resistance, and the unfolded protein response. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in oncology.
Grp78 plays a significant role in maintaining cellular homeostasis under stress conditions. It is known to interact with several signaling pathways that promote cell survival and proliferation. Inhibiting GRP78 can disrupt these pathways, leading to increased apoptosis in cancer cells. The mechanism of action of this compound includes:
- Inhibition of GRP78 Function : By binding to GRP78, this compound prevents it from performing its chaperone functions, which can lead to the accumulation of misfolded proteins and trigger apoptosis.
- Disruption of Survival Pathways : GRP78 is involved in activating pro-survival pathways such as PI3K/Akt/mTOR. Inhibition by this compound can reduce the activation of these pathways, promoting cell death in cancer cells .
Biological Activity in Cancer Models
Research has demonstrated that this compound exhibits significant biological activity in various cancer models. Here are some key findings:
Case Studies and Experimental Data
- Breast Cancer : In vitro studies showed that treatment with this compound led to decreased viability of breast cancer cells. The compound enhanced the sensitivity of these cells to apoptosis induced by chemotherapeutic agents .
- Pancreatic Ductal Adenocarcinoma (PDAC) : this compound was found to reduce chemoresistance in PDAC models. Cells treated with this inhibitor showed increased apoptosis rates and reduced tumor growth compared to controls .
- Colorectal Cancer : In colorectal cancer cell lines, this compound treatment resulted in decreased migration and invasion capabilities, indicating its potential role in inhibiting metastasis .
Data Table: Summary of Biological Activity Findings
Implications for Therapy
The ability of this compound to inhibit GRP78 suggests its potential as a therapeutic agent in treating cancers characterized by high GRP78 expression. Its role in enhancing the efficacy of existing chemotherapeutics presents a promising avenue for improving patient outcomes.
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(2S)-3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H18N4O2S/c1-10(2)14(16(23)21-17-18-7-8-24-17)20-15(22)13-9-11-5-3-4-6-12(11)19-13/h3-10,14,19H,1-2H3,(H,20,22)(H,18,21,23)/t14-/m0/s1 |
InChI Key |
XOWYFNSUXHAORU-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















